molecular formula C11H5F4NO2 B1311376 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid CAS No. 596845-42-0

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1311376
CAS No.: 596845-42-0
M. Wt: 259.16 g/mol
InChI Key: LAPAXWWGJVHXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H5F4NO2 and its molecular weight is 259.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have explored the synthesis and potential anticancer activities of quinoline derivatives, including those related to 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid. A study by Bhatt, Agrawal, and Patel (2015) detailed the microwave irradiation synthesis of amino substituted quinoline-4-carboxylic acid derivatives. These compounds demonstrated significant anticancer activity in various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Antimicrobial Activity

Makki, Bakhotmah, and Abdel-Rahman (2012) conducted a study on fluorine-bearing quinoline-4-carboxylic acids, including compounds related to this compound. They observed that these compounds exhibited significant activity against Aspergillus fungi as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Electrochemical Properties

Srinivasu, Kumar, Ramachandraiah, and Reddy (1999) reported on the electrochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its synthetic precursors, which are structurally related to this compound. They developed an electroanalytical method for the quantitative analysis of these compounds, demonstrating their significance in electrochemical studies (Srinivasu et al., 1999).

Phototoxic Evaluation

Murugesan et al. (2008) investigated novel 6-fluoro/nitro-4-oxo-7-sub-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids for their antimycobacterial and phototoxic properties. These compounds showed promise in vitro and in vivo against various strains of Mycobacterium tuberculosis. This suggests the potential of fluorinated quinoline derivatives, including this compound, as antimycobacterial agents (Murugesan et al., 2008).

Antibacterial Activity

Kumar et al. (2014) synthesized a series of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones, which are structurally related to this compound. These compounds exhibited antibacterial activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Kumar et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(16-8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPAXWWGJVHXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448509
Record name 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596845-42-0
Record name 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 3
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Reactant of Route 6
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.